molecular formula C14H15F2N3O B6457532 6-(difluoromethyl)-N-(4-ethoxyphenyl)-2-methylpyrimidin-4-amine CAS No. 2549044-84-8

6-(difluoromethyl)-N-(4-ethoxyphenyl)-2-methylpyrimidin-4-amine

Cat. No.: B6457532
CAS No.: 2549044-84-8
M. Wt: 279.28 g/mol
InChI Key: ZNMBIUNNQWKSLI-UHFFFAOYSA-N
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Description

6-(difluoromethyl)-N-(4-ethoxyphenyl)-2-methylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a difluoromethyl group, an ethoxyphenyl group, and a methyl group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(difluoromethyl)-N-(4-ethoxyphenyl)-2-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common approach is the selective electrophilic di- and monofluorination of precursor compounds. For instance, a domino protocol can be employed for the selective synthesis of difluoromethylated pyrimidine derivatives using readily available starting materials such as 2-aminoacetophenones and iso(thio)cyanates, mediated by reagents like Selectfluor .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the reaction environment, such as temperature, solvent, and pH, to favor the formation of the desired product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(difluoromethyl)-N-(4-ethoxyphenyl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrimidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl or ethoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl oxides, while reduction can produce amine derivatives.

Scientific Research Applications

6-(difluoromethyl)-N-(4-ethoxyphenyl)-2-methylpyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 6-(difluoromethyl)-N-(4-ethoxyphenyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The ethoxyphenyl and methyl groups contribute to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(difluoromethyl)-N-(4-ethoxyphenyl)-2-methylpyrimidin-4-amine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both difluoromethyl and ethoxyphenyl groups distinguishes it from other pyrimidine derivatives, potentially offering enhanced activity and selectivity in various applications.

Properties

IUPAC Name

6-(difluoromethyl)-N-(4-ethoxyphenyl)-2-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N3O/c1-3-20-11-6-4-10(5-7-11)19-13-8-12(14(15)16)17-9(2)18-13/h4-8,14H,3H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMBIUNNQWKSLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=NC(=C2)C(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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